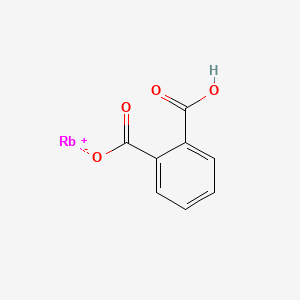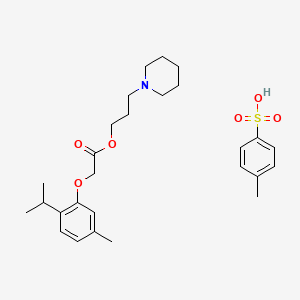![molecular formula C14H11NO2S B14687524 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide CAS No. 31273-84-4](/img/structure/B14687524.png)
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with a thiochromene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a substituted cyclopentanone with a thiochromene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as suprofen and articaine, which exhibit various pharmacological properties.
Cyclopenta[b]pyridine Derivatives: Compounds like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, known for their biological activities and applications in materials science.
Uniqueness
2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide is unique due to its specific structural combination of a cyclopentane ring and a thiochromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
31273-84-4 |
|---|---|
分子式 |
C14H11NO2S |
分子量 |
257.31 g/mol |
IUPAC名 |
6,11-dimethyl-2-oxo-7-thiatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaene-3-carboxamide |
InChI |
InChI=1S/C14H11NO2S/c1-6-3-4-9-11-8(5-7(2)18-9)12(14(15)17)13(16)10(6)11/h3-5H,1-2H3,(H2,15,17) |
InChIキー |
UNBLQSHWJKHOQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=C(C=C1)SC(=CC3=C(C2=O)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


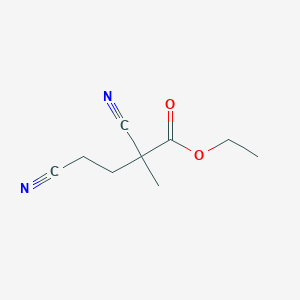
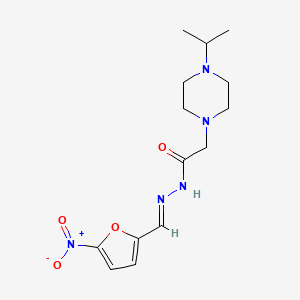
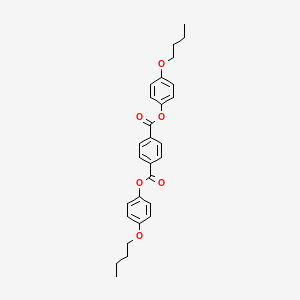
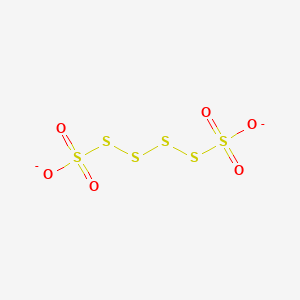
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
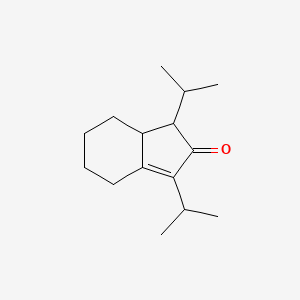
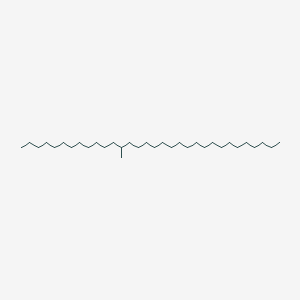

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
